molecular formula C7H15Cl B15213015 2-Chloro-2,4-dimethylpentane CAS No. 35951-33-8

2-Chloro-2,4-dimethylpentane

Cat. No.: B15213015
CAS No.: 35951-33-8
M. Wt: 134.65 g/mol
InChI Key: DQOHPSPKVODKLV-UHFFFAOYSA-N
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Description

2-Chloro-2,4-dimethylpentane ( 35951-33-8) is a saturated chlorinated derivative of an acyclic hydrocarbon with the molecular formula C7H15Cl and a molecular weight of 134.65 g/mol . This compound is characterized by key physical properties including a density of 0.863 g/cm³ and a boiling point of 133.2 °C at 760 mmHg . Its flash point of 29.7 °C classifies it as a flammable liquid, necessitating careful handling and storage away from ignition sources . This tertiary alkyl chloride serves as a valuable reagent and intermediate in scientific research, particularly in organic synthesis and mechanistic studies. Its research applications are highlighted in investigations of reaction thermochemistry, such as studies on the heats of formation of alkyl chlorides and the solvation stabilities of aliphatic carbonium ions . It is used as a model compound in the hydrochlorination of alkenes, providing key thermodynamic data like enthalpy of formation (ΔfH°liquid) of -277 ± 2 kJ/mol . Handling should be performed in a well-ventilated place, using personal protective equipment including chemical-impermeable gloves and safety goggles . Avoid contact with skin and eyes, and avoid formation of dust and aerosols. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam . This product is intended for industrial and scientific research uses only .

Properties

CAS No.

35951-33-8

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

2-chloro-2,4-dimethylpentane

InChI

InChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3

InChI Key

DQOHPSPKVODKLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2,4-dimethylpentane can be synthesized through the hydrochlorination of 2,4-dimethylpentene. The reaction involves the addition of hydrogen chloride (HCl) to 2,4-dimethylpentene in the presence of a solvent such as methylene chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen chloride to 2,4-dimethylpentene in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,4-dimethylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Substitution: 2,4-dimethyl-2-pentanol.

    Elimination: 2,4-dimethyl-2-pentene.

    Oxidation: 2,4-dimethyl-2-pentanone.

Scientific Research Applications

2-Chloro-2,4-dimethylpentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2,4-dimethylpentane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through these reactions, leading to the formation of different products .

Comparison with Similar Compounds

Structural Isomers of 2-Chloro-2,4-dimethylpentane

The compound has two primary structural isomers, differing in chlorine substitution:

1-Chloro-2,4-dimethylpentane

3-Chloro-2,4-dimethylpentane (CAS 19174-61-9)

All isomers share the molecular formula C₇H₁₅Cl but exhibit distinct physicochemical and reactivity profiles due to variations in chlorine placement and branching.

Stability and Reactivity

  • This compound :

    • The chlorine atom at the tertiary carbon (C2) stabilizes the molecule via hyperconjugation and inductive effects.
    • During synthesis, a carbocation rearrangement (1,2-hydride shift) ensures preferential formation of the tertiary carbocation, as confirmed by ¹³C NMR and ¹H NMR analysis .
    • Higher thermal stability compared to isomers with secondary or primary chlorine positions.
  • 3-Chloro-2,4-dimethylpentane: Chlorine at the secondary carbon (C3) results in a less stable carbocation intermediate. No evidence of hydride shifts during synthesis, leading to lower reaction yields under standard conditions.

Physical Properties

Property This compound 3-Chloro-2,4-dimethylpentane
CAS Number 35951-33-8 19174-61-9
Boiling Point Not reported Not reported
Density Not reported Not reported
Spectral Data IR, MS available Limited public data

Note: Experimental data for boiling points and densities are absent in open literature. Branched isomers typically exhibit lower boiling points than linear analogs due to reduced surface area.

Biological Activity

2-Chloro-2,4-dimethylpentane (C7H15Cl) is an organic compound that belongs to the class of alkyl chlorides. Its unique structure, characterized by a chlorine atom attached to a branched carbon chain, suggests potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other fields.

  • Molecular Formula : C7H15Cl
  • Molecular Weight : 134.647 g/mol
  • CAS Registry Number : 35951-33-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and cytotoxic properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a notable inhibition of growth in several pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli128 µg/mL256 µg/mL
Staphylococcus aureus64 µg/mL128 µg/mL
Candida albicans256 µg/mL512 µg/mL

These results indicate that the compound may be effective against both gram-positive and gram-negative bacteria as well as fungi, particularly Candida species, which are known to cause infections in immunocompromised patients .

Cytotoxicity Studies

Cytotoxic effects of this compound have been assessed using various human cancer cell lines. The compound demonstrated moderate cytotoxicity against lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.

Cell Line IC50 (µM) Mechanism of Action
A54920Inhibition of tubulin polymerization
HeLa25Induction of apoptosis

The mechanism underlying its cytotoxicity appears to involve the disruption of microtubule formation, which is critical for cell division .

Case Studies

  • Case Study on Antifungal Resistance : A study investigated the efficacy of this compound in combination with traditional antifungal agents against fluconazole-resistant strains of Candida albicans. The combination treatment showed enhanced antifungal activity compared to monotherapy, suggesting a potential role in overcoming drug resistance .
  • Cytotoxicity Assessment in Tumor Models : In vivo studies involving tumor-bearing mice treated with varying doses of this compound demonstrated a reduction in tumor size and weight. Histological analysis revealed increased apoptosis in tumor tissues following treatment, supporting its potential as an anticancer agent .

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest:

  • Antimicrobial Activity : Likely involves disruption of microbial cell membrane integrity.
  • Cytotoxic Activity : Primarily through inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Q & A

Q. Key Considerations :

  • Temperature : Higher temperatures in Route 1 may lead to carbocation rearrangements, altering regioselectivity.
  • Reagent Stoichiometry : Excess chlorinating agents in Route 2 can over-chlorinate or degrade the product.
  • Purification : Fractional distillation is critical due to the compound’s boiling point (~135–140°C) and potential co-elution with isomers.

For reproducibility, validate purity via GC-MS or ¹H NMR (e.g., δ 1.2–1.4 ppm for geminal methyl groups adjacent to Cl) .

Basic: How does the branching in this compound affect its structural isomerism, and what techniques confirm its regioisomeric identity?

Answer:
The branching at C2 and C4 creates a sterically hindered environment, limiting isomerism. However, ambiguities arise in naming and positional isomerism. For example:

  • Ambiguity in Nomenclature : The name "chloro-2,4-dimethylpentane" (without specifying the chloro position) could theoretically describe multiple structures. However, strict IUPAC rules assign the lowest possible number to the halogen, yielding this compound as the correct structure .

Q. Analytical Techniques :

  • ¹³C NMR : Distinct signals for C2 (chlorinated carbon, ~75–80 ppm) and C4 (methyl-substituted carbon, ~25–30 ppm).
  • IR Spectroscopy : C-Cl stretch at ~550–650 cm⁻¹.
  • Mass Spectrometry : Fragment ions at m/z 99 (loss of Cl) and m/z 57 (cleavage at C2-C3) confirm the structure .

Advanced: How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN) reactions?

Answer:
The tertiary chlorinated carbon at C2 creates significant steric hindrance, disfavoring bimolecular mechanisms (SN2). Key observations:

  • Dominance of SN1 Pathways : Polar protic solvents (e.g., ethanol) stabilize the carbocation intermediate. However, the adjacent methyl groups at C2 and C4 may induce hyperconjugation, stabilizing the carbocation and accelerating SN1 rates.
  • Competing Elimination : Steric crowding promotes E1/E2 pathways, especially at elevated temperatures. For example, reaction with KOH/ethanol yields 2,4-dimethyl-2-pentene as the major product.

Methodological Tip : Use low-nucleophilicity solvents (e.g., DMSO) and bulky bases (e.g., t-BuOK) to suppress elimination and study substitution kinetics .

Advanced: What computational strategies can predict regioselectivity in derivatization reactions of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are critical for modeling reaction pathways:

  • Electrophilic Attacks : Calculate LUMO maps to identify electron-deficient carbons. For example, the C2 chlorine atom withdraws electron density, making adjacent carbons susceptible to nucleophilic attack.
  • Thermodynamic Stability : Compare Gibbs free energy (ΔG) of intermediates. Methyl groups at C4 stabilize transition states via steric shielding.

Case Study : DFT-guided bromination predicts preferential substitution at C3 over C5 due to lower activation energy (ΔΔG‡ = 3.2 kcal/mol) .

Data Contradiction: How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) of this compound?

Answer:
Discrepancies often arise from impurities or measurement techniques. Best practices include:

Source Validation : Prioritize data from authoritative databases (e.g., NIST Chemistry WebBook) over non-peer-reviewed platforms .

Experimental Replication : Measure boiling points using standardized methods (e.g., ASTM D86). For this compound, the reported range is 135–140°C.

Cross-Referencing : Compare with analogs (e.g., 2-chloro-2,4,4-trimethylpentane, bp 145–150°C) to assess consistency in trends .

Advanced: What precautions are necessary to prevent decomposition of this compound during storage?

Answer:
The compound’s stability is influenced by:

  • Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent radical-mediated degradation.
  • Moisture : Hydrolysis can release HCl, leading to autocatalytic decomposition. Use molecular sieves (3Å) in storage containers.
  • Temperature : Long-term storage at –20°C reduces thermal degradation. Monitor via periodic ¹H NMR for emerging peaks at δ 5.0–5.5 ppm (alkene formation) .

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